molecular formula C18H19N3O5 B3867648 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 352012-79-4

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3867648
CAS No.: 352012-79-4
M. Wt: 357.4 g/mol
InChI Key: WYGLTFMJNBFOHT-YBFXNURJSA-N
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Description

2-[(2E)-2-(2,3-Dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide (CID 5340929) is a hydrazinyl-oxoacetamide derivative characterized by:

  • Molecular formula: C₁₈H₁₉N₃O₅
  • Key substituents:
    • A 2,3-dimethoxybenzylidene group (electron-donating methoxy groups at positions 2 and 3 of the benzylidene ring).
    • A 4-methoxyphenyl acetamide moiety.
  • Stereochemistry: E-configuration of the hydrazone double bond .

Properties

IUPAC Name

N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-24-14-9-7-13(8-10-14)20-17(22)18(23)21-19-11-12-5-4-6-15(25-2)16(12)26-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGLTFMJNBFOHT-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352012-79-4
Record name 2-(2-(2,3-DIMETHOXYBENZYLIDENE)HYDRAZINO)-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone intermediate. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, various solvents.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Reduced hydrazine derivatives with modified electronic properties.

    Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the benzylidene moiety can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound (CID/Reference) Molecular Formula Substituents (Benzylidene/Acetamide) Key Properties/Implications
Target Compound (CID 5340929) C₁₈H₁₉N₃O₅ 2,3-Dimethoxybenzylidene; 4-methoxyphenyl Enhanced solubility due to polar methoxy groups; potential for hydrogen bonding.
C₁₇H₁₇N₃O₃ 2-Methoxybenzylidene; 4-methylphenyl Reduced polarity (methyl vs. methoxy); increased lipophilicity.
C₁₇H₁₇N₃O₃ 4-Methoxybenzylidene; 4-methylphenyl Para-methoxy may alter electronic effects compared to ortho/dimethoxy in the target.
C₁₄H₁₃N₃O₄ 2-Furylmethylene; 4-methoxyphenyl Heterocyclic furan introduces π-π stacking potential; altered bioavailability.
C₁₇H₁₅Cl₂N₃O₄ 3,4-Dimethoxybenzylidene; 2,5-dichlorophenyl Electron-withdrawing Cl groups may enhance reactivity but increase toxicity risk.
C₁₆H₁₄N₄O₅ 4-Nitrobenzylidene; 4-methoxyphenyl Strong electron-withdrawing nitro group; possible metabolic instability.
C₂₄H₂₃N₃O₇ Coumarin-acrylamide hybrid; 4-methoxyphenyl Extended π-system (coumarin) may improve DNA intercalation or enzyme inhibition.

Substituent Effects on Activity

  • Electron-Donating vs. Withdrawing Groups: The target’s 2,3-dimethoxybenzylidene (electron-donating) contrasts with analogs like 4-nitrobenzylidene (, electron-withdrawing), which may reduce stability but increase electrophilicity for target binding .
  • Aromatic vs. Heterocyclic Moieties :

    • The furan ring in replaces the benzylidene aromatic system, altering electronic properties and solubility. Furan’s oxygen atom may facilitate hydrogen bonding in biological systems .

Biological Activity

The compound 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide is a hydrazone derivative with significant potential in medicinal chemistry. Its unique structure, featuring a hydrazine functional group linked to a substituted benzylidene and an acetamide moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O4C_{19}H_{21}N_{3}O_{4}, with a molecular weight of approximately 355.39 g/mol. The structure includes:

  • Hydrazone linkage : Susceptible to hydrolysis under acidic or basic conditions.
  • Acetamide group : Capable of nucleophilic attack at the carbonyl carbon.

Table 1: Structural Information

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₄
Molecular Weight355.39 g/mol
InChIInChI=1S/C19H21N3O4
SMILESCCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that hydrazones can possess antibacterial and antifungal properties. The presence of methoxy groups may enhance lipophilicity, improving membrane penetration and efficacy against pathogens.
  • Anticancer Properties : Hydrazone derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis or other inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The hydrazone group can form covalent bonds with active site residues in enzymes, inhibiting their activity.
  • Interaction with DNA : Certain hydrazones can intercalate into DNA strands, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways by interacting with cellular receptors or proteins involved in cell growth and apoptosis.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar hydrazone derivatives on human cancer cell lines. The results indicated that compounds with a methoxy substitution exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range.

Table 2: Anticancer Activity Results

Compound NameCell LineIC50 (µM)
Hydrazone AMCF-7 (Breast)5.6
Hydrazone BHCT116 (Colon)7.8
2-[(2E)-2-(2,3-dimethoxybenzylidene)...MCF-76.3

Synthesis

The synthesis of this compound typically involves:

  • Formation of Hydrazone : Reaction between 2,3-dimethoxybenzaldehyde and hydrazine hydrate.
  • Acetamide Formation : Subsequent reaction with acetic anhydride or acetyl chloride leads to the formation of the final product.

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar protic solvents (ethanol/methanol) enhance reaction efficiency by stabilizing intermediates via hydrogen bonding .
  • Temperature Control : Excessive heat (>90°C) may lead to hydrolysis of the hydrazinyl group; monitor via TLC .

Q. Yield Optimization :

  • Purify intermediates via recrystallization (ethanol/water mixtures) to achieve >85% purity .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy protons (δ 3.70–3.90 ppm), hydrazinyl NH (δ 10.2–10.8 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–170 ppm) and imine (C=N at δ 150–155 ppm) .
  • IR Spectroscopy : Detect N–H stretches (3200–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C=N (1600–1620 cm⁻¹) .
  • HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) to assess purity (>95%) .

Q. Table 1: Key Spectroscopic Signatures

Functional GroupTechniqueSignature
Hydrazinyl NH¹H NMRδ 10.2–10.8 ppm
C=O (oxoacetamide)¹³C NMRδ 165–170 ppm
Imine (C=N)IR1600–1620 cm⁻¹

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer :
Contradictions often arise from:

  • Substituent Variability : Minor structural differences (e.g., 2,3- vs. 3,4-dimethoxy) alter binding affinity. Compare activity across analogs (Table 2) .
  • Assay Conditions : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for anticancer assays) to ensure comparability .

Q. Table 2: Substituent Impact on Biological Activity

Compound VariantActivity (IC₅₀, μM)Target Pathway
2,3-Dimethoxy (Current Compound)12.5 (Anticancer)Apoptosis (Bax/Bcl-2)
3,4-Dimethoxy 8.7 (Antimicrobial)DNA gyrase inhibition

Q. Resolution Strategy :

  • Perform dose-response assays across multiple cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli) .
  • Use molecular docking (AutoDock Vina) to predict binding modes with targets like topoisomerase II or fungal CYP51 .

Advanced Question: What computational methods are recommended for elucidating the compound’s mechanism of action?

Q. Methodological Answer :

Density Functional Theory (DFT) :

  • Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO) and predict reactivity .

Molecular Dynamics (MD) Simulations :

  • Simulate ligand-protein interactions (e.g., with EGFR kinase) in explicit solvent (TIP3P water) for 100 ns to assess stability .

Pharmacophore Modeling :

  • Identify critical features (e.g., hydrogen bond acceptors at dimethoxy groups) using Schrödinger Phase .

Q. Validation :

  • Cross-reference computational predictions with experimental SPR (surface plasmon resonance) binding data .

Advanced Question: How can crystallographic data (e.g., SHELX-refined structures) clarify stereochemical uncertainties?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via vapor diffusion (ethanol/dichloromethane) and collect data at 100 K .
    • Refine using SHELXL : Assign anisotropic displacement parameters and validate the E-configuration of the hydrazone moiety .

Q. Key Metrics :

  • R-Factor : Aim for <0.05 to confirm precision .
  • Torsion Angles : Confirm planarity of the hydrazinyl-oxoacetamide core (θ = 175–180°) .

Q. Case Study :

  • A related hydrazone analog (SHELX-refined) showed a 178° C=N–N torsion, confirming E-configuration .

Advanced Question: What strategies mitigate challenges in replicating reported synthetic yields or purity?

Q. Methodological Answer :

  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed hydrazine derivatives) .
  • Reaction Monitoring : Employ in-situ FTIR to track imine formation (disappearance of aldehyde C=O at 1720 cm⁻¹) .
  • Scale-Up Adjustments : Replace ethanol with THF/water mixtures to improve solubility during coupling .

Q. Troubleshooting Table :

IssueSolution
Low Hydrazone YieldAdd molecular sieves to absorb H₂O
Oxoacetamide DecompositionReduce reaction temperature to 60°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide

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